molecular formula C10H9ClO B2575833 2-chloro-1-(4-ethenylphenyl)ethan-1-one CAS No. 93971-76-7

2-chloro-1-(4-ethenylphenyl)ethan-1-one

Cat. No.: B2575833
CAS No.: 93971-76-7
M. Wt: 180.63
InChI Key: KTSFQWCBVAFAED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(4-ethenylphenyl)ethan-1-one is a specialized aromatic α-haloketone that serves as a versatile intermediate in organic synthesis and pharmaceutical research. Its molecular structure incorporates two key functional groups: a reactive α-chloro ketone moiety and an ethenyl (vinyl) group on the phenyl ring. The α-chloro ketone group is a well-known and highly useful building block for preparing compounds of various classes because of its high reactivity and selective transformations with a wide array of nucleophiles . This makes the compound particularly valuable for the synthesis of more complex heterocyclic systems, which are prevalent in many biologically active molecules . In research and development, this compound's primary value lies in its dual functionality. The vinyl group offers a handle for further modification through polymerization or other addition reactions, potentially allowing for the creation of novel polymeric materials or functionalized surfaces. Concurrently, the phenacyl chloride group is a reactive site for nucleophilic substitution, enabling researchers to link various molecular fragments, a common strategy in medicinal chemistry and materials science. Chlorinated acetophenones like this one are widely used as intermediates for the manufacture of active pharmaceutical ingredients (APIs) . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human, veterinary, or consumer use. It should be handled by qualified professionals in a controlled laboratory environment, in accordance with all applicable safety regulations. As with many α-haloketones, this compound is likely moisture-sensitive and should be stored in a cool, dark place under inert conditions to maintain its stability and purity .

Properties

IUPAC Name

2-chloro-1-(4-ethenylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c1-2-8-3-5-9(6-4-8)10(12)7-11/h2-6H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSFQWCBVAFAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(4-ethenylphenyl)ethan-1-one typically involves the chlorination of 1-(4-ethenylphenyl)ethan-1-one. This can be achieved using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are essential for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(4-ethenylphenyl)ethan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.

    Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Addition: Hydrogen halides (HX) or halogens (X2) in non-polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of amides, ethers, or thioethers.

    Addition: Formation of haloalkanes.

    Oxidation: Formation of ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-chloro-1-(4-ethenylphenyl)ethan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-1-(4-ethenylphenyl)ethan-1-one involves its interaction with various molecular targets. The chloro group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The vinyl group can undergo addition reactions, leading to the formation of more complex structures. These interactions are crucial in the compound’s role as an intermediate in organic synthesis.

Comparison with Similar Compounds

Key Findings and Implications

Substituent-Driven Reactivity : Electron-donating groups (e.g., methoxy) enhance electrophilic substitution efficiency, while bulky groups (e.g., fluorene) require stringent conditions .

Biological Relevance : Indole and pyrazole derivatives demonstrate significant antifungal and anticancer activities, highlighting the importance of heterocyclic moieties .

Material Applications : Fluorene-based analogs enable the design of π-conjugated materials, critical for organic electronics .

This comparative analysis underscores the versatility of 2-chloroacetophenone derivatives, where minor structural modifications profoundly impact their synthetic accessibility, physical properties, and functional utility.

Biological Activity

2-Chloro-1-(4-ethenylphenyl)ethan-1-one, a compound with the CAS number 93971-76-7, has garnered attention in various fields due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and comparisons with similar compounds.

Chemical Structure and Properties

The chemical formula for this compound is C10H9ClOC_{10}H_{9}ClO. The compound features a chloro group and a vinyl-substituted phenyl moiety, which are significant for its biological interactions.

Target Interactions

The compound interacts with various biological targets, primarily through its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to modulation of enzyme activity and interference with cellular signaling pathways.

Biochemical Pathways

Research indicates that this compound may influence several biochemical pathways, including those involved in apoptosis and cell proliferation. Its ability to affect the mitogen-activated protein kinase (MAPK) pathway suggests potential implications in cancer biology.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is likely to exhibit moderate solubility in polar solvents, which may enhance its bioavailability. Studies show that compounds with similar structures often undergo metabolic transformations via cytochrome P450 enzymes, resulting in various metabolites with distinct biological activities.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against several bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce cytotoxicity in cancer cell lines. The mode of action appears to be linked to the induction of oxidative stress and apoptosis.

Study 1: Anticancer Activity

A study investigating the anticancer properties of this compound found that it significantly inhibited the growth of breast cancer cells (MCF-7 line). The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, showing increased annexin V binding in treated cells compared to controls.

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting potential as a therapeutic agent in infectious diseases.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
Clemizole Imidazole derivativeAntihistaminic
Omeprazole Benzimidazole derivativeAntiulcer agent
Etonitazene Opioid analgesicAnalgesic
This compound Vinyl-substituted ketoneAntimicrobial, anticancer

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